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Compound of Interest

Compound Name:
Tert-butyl 4,4,4-trifluoro-3-

oxobutanoate

CAS No.: 26717-75-9

Cat. No.: B3189019 Get Quote

The compound is characterized by a central

-keto ester moiety flanked by a benzyl group. This structure imparts high reactivity at the C2
(active methylene) and C3 (ketone) positions, facilitating Knorr condensations and alkylation
reactions.
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Attribute Detail

IUPAC Name Ethyl 3-oxo-4-phenylbutanoate

Common Synonyms
Ethyl 4-phenylacetoacetate; 3-Oxo-4-

phenylbutyric acid ethyl ester

CAS Number 718-08-1

Molecular Formula

Molecular Weight 206.24 g/mol

SMILES CCOC(=O)CC(=O)Cc1ccccc1

InChIKey BOZNWXQZCYZCSH-UHFFFAOYSA-N

Structural Distinction

Critical Note: Distinct from Ethyl 3-oxo-2-

phenylbutanoate (CAS 5413-05-8), where the

phenyl group is at the

-position.[3][6] CAS 718-08-1 carries the phenyl

group at the

-position relative to the ester.

Physicochemical Properties[1][4]
Data below represents aggregated experimental and predicted values suitable for process

engineering and analytical method development.
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Property Value / Description Condition / Context

Physical State Liquid
Colorless to pale yellow;

characteristic ester odor.

Density g/cm³ Predicted @ 20°C.

Boiling Point ~290°C (760 mmHg)

Theoretical. Typically distilled

under high vacuum (~130-

140°C @ 1-2 mmHg) to

prevent decomposition.

Solubility High
Ethanol, DMSO, DMF,

Chloroform, Ethyl Acetate.

Solubility (Water) Low / Insoluble
Lipophilic nature (

).

pKa ~11.0 Active methylene protons (C2).

Flash Point >110°C Closed cup (Predicted).

Stability Moisture Sensitive

Susceptible to hydrolysis; store

under inert atmosphere

(Argon/Nitrogen).

Synthesis & Manufacturing Protocols
Validated Laboratory Synthesis (Meldrum's Acid Route)
The most robust laboratory-scale synthesis avoids the use of unstable phenacyl chlorides,

instead utilizing the acylating power of Meldrum's acid. This route offers high yield and purity.[4]

[5][7]

Reaction Scheme:

Acylation: Phenylacetyl chloride reacts with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-

dione) in the presence of pyridine.[7][8]
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Alcoholysis: The acylated intermediate undergoes ring opening and decarboxylation upon

refluxing with ethanol.

Protocol:

Preparation: In a dry 500 mL round-bottom flask, dissolve Meldrum's acid (1.0 eq) and

anhydrous pyridine (2.4 eq) in dry Dichloromethane (DCM). Cool to 0°C under

.

Addition: Add Phenylacetyl chloride (1.0 eq) dropwise over 30 minutes. Maintain temperature

<5°C.

Reaction: Stir at 0°C for 1 hour, then warm to ambient temperature for 2 hours.

Workup 1: Wash the organic layer with 2N HCl (to remove pyridine), then water. Dry over

and concentrate in vacuo to yield the acylated solid intermediate.

Reflux: Dissolve the intermediate in anhydrous Ethanol (10 volumes). Reflux for 3-4 hours.

Purification: Concentrate the ethanol solution. Purify the resulting oil via vacuum distillation

or flash chromatography (Hexanes:EtOAc 9:1).

Visualization of Synthetic Workflow

Phenylacetyl Chloride
+ Meldrum's Acid

Acylation
(DCM, Pyridine, 0°C)

Acylated Intermediate
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(CAS 718-08-1)

 -CO2, -Acetone

Click to download full resolution via product page

Caption: Step-wise synthesis via Meldrum's acid acylation, ensuring regioselectivity and

minimizing side products.

Analytical Characterization
To validate the identity of the synthesized material, the following spectral signatures must be

confirmed.
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NMR (400 MHz,

):

7.20–7.35 (m, 5H, Ar-H)

4.18 (q,

Hz, 2H,

)

3.82 (s, 2H,

) – Distinctive benzylic singlet

3.44 (s, 2H,

) – Active methylene singlet

1.25 (t,

Hz, 3H,

)

Mass Spectrometry (GC-MS):

Molecular Ion (

): m/z 206

Base Peak: Often m/z 91 (Tropylium ion,

) or m/z 118 (loss of ethyl acetate fragment).

Biological Relevance & Applications[4][5][10][11]
Heterocycle Synthesis (Medicinal Chemistry)
The primary utility of CAS 718-08-1 in drug development is as a "C3-C4-C5" synthon for

heterocyclic rings.
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Pyrazolones: Reaction with hydrazines (e.g., phenylhydrazine) yields 3-benzyl-pyrazol-5-

ones. These scaffolds are investigated for antiprion activity and as free-radical scavengers

(Edaravone analogs).

Pyrimidines: Condensation with ureas or amidines generates pyrimidinone derivatives,

relevant in kinase inhibitor research (e.g., GSK-3 modulators).

Regulatory & Safety Context (Critical)
Researchers must be aware that CAS 718-08-1 is chemically related to "designer precursors"

(like MAPA/APAAN) used in the illicit manufacture of Phenylacetone (P2P).

Mechanism of Concern: Acidic hydrolysis of CAS 718-08-1 yields 3-oxo-4-phenylbutanoic

acid, which spontaneously decarboxylates to Phenylacetone (P2P).

Compliance: While not universally scheduled as a List I chemical in all jurisdictions (unlike

MAPA), it is closely monitored. Legitimate research use requires strict inventory tracking to

prevent diversion.

Divergent Reactivity Diagram
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Legitimate Pharma Applications Degradation / Regulated Pathway
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-CO2

Click to download full resolution via product page

Caption: Bifurcation of chemical utility: Legitimate heterocycle formation vs. hydrolytic

degradation to controlled precursors.

Safety & Handling (MSDS Highlights)
GHS Classification: Warning.

Hazard Statements:

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Storage: Store at 2-8°C (refrigerated) is recommended to prevent slow hydrolysis. Keep

under inert gas.
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Disposal: Incineration in a licensed chemical disposal facility. Do not discharge into drains

due to potential biological activity of metabolites.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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